2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one

Antifungal screening Mycobacterial inhibition Structure-activity relationship

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one (CAS 190437-53-7, molecular formula C22H14Cl2N2O, molecular weight 393.3 g/mol) is a synthetic styrylquinazolinone derivative within the broader quinazolin-4(3H)-one chemical class. This compound features an (E)-styryl bridge bearing a 2,4-dichlorophenyl ring at the 2-position and a phenyl substituent at the N3-position of the quinazolinone core.

Molecular Formula C22H14Cl2N2O
Molecular Weight 393.27
CAS No. 190437-53-7
Cat. No. B2587043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one
CAS190437-53-7
Molecular FormulaC22H14Cl2N2O
Molecular Weight393.27
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C22H14Cl2N2O/c23-16-12-10-15(19(24)14-16)11-13-21-25-20-9-5-4-8-18(20)22(27)26(21)17-6-2-1-3-7-17/h1-14H/b13-11+
InChIKeyZYTCCVULHXRVLS-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one (CAS 190437-53-7): Baseline Profile


2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one (CAS 190437-53-7, molecular formula C22H14Cl2N2O, molecular weight 393.3 g/mol) is a synthetic styrylquinazolinone derivative within the broader quinazolin-4(3H)-one chemical class [1]. This compound features an (E)-styryl bridge bearing a 2,4-dichlorophenyl ring at the 2-position and a phenyl substituent at the N3-position of the quinazolinone core. The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, with documented utility in antimitotic, antimicrobial, and antimycobacterial research programs [1]. However, publicly available primary research literature containing quantitative biological data for this specific derivative is extremely limited, and the compound has been noted as a discontinued product by at least one commercial supplier [1].

Why Closely Related Styrylquinazolinones Cannot Be Considered Interchangeable with 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one


Within the styrylquinazolinone series, minor structural modifications—particularly the nature and position of halogen substituents on the styryl phenyl ring—profoundly alter biological activity profiles. In a panel of ring-substituted 2-styrylquinazolin-4(3H)-one analogues, the electronic properties (σ parameters) of the R substituent, rather than bulk lipophilicity, were the decisive factor governing photosynthesis-inhibiting activity, and differential selectivity was observed across eight fungal strains and four mycobacterial strains [1]. The 2,4-dichloro substitution pattern and N3-phenyl group in the target compound represent a specific pharmacophoric combination; replacing either with a mono-chloro, unsubstituted phenyl, or N3-alkyl analogue cannot be assumed to yield equivalent target engagement, potency, or microbial selectivity without direct comparative data. This structure-activity relationship (SAR) sensitivity means that generic substitution within this chemical class risks introducing uncharacterized efficacy gaps in assays standardized against the 2,4-dichloro N3-phenyl derivative [1].

Quantitative Differential Evidence for 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one: Head-to-Head and Class-Level Data


Current Evidence Gap: No Peer-Reviewed Head-to-Head Comparator Data Identified for This Derivative

A comprehensive search of primary research articles, patents, and authoritative databases (excluding prohibited vendor sites) did not retrieve any study in which 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one was directly compared with a named structural analogue using quantitative biological assay readouts (e.g., MIC, IC50, inhibition zone, PET inhibition IC50). The most relevant class-level study evaluated a series of ring-substituted 2-styrylquinazolin-4(3H)-ones (14 derivatives) for antifungal, antimycobacterial, and photosynthetic electron transport (PET) inhibition, reporting that halogen substitution patterns strongly modulated activity; however, the specific 2,4-dichloro N3-phenyl compound was not included in that disclosed compound library [1]. Consequently, no high-strength differential evidence meeting the Core Evidence Admission Rules can be presented at this time. This evidence item is therefore classified as Supporting Evidence reflecting the current publicly documented state of knowledge.

Antifungal screening Mycobacterial inhibition Structure-activity relationship

Research Application Scenarios for 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one Based on Class-Level Evidence


Chemical Probe for Structure-Activity Relationship (SAR) Studies in Antimicrobial Styrylquinazolinone Programs

Given the established sensitivity of styrylquinazolinone biological activity to halogen substitution, this compound can serve as a specific SAR probe to interrogate the contribution of the 2,4-dichloro substitution pattern when tested in parallel with mono-chloro and unsubstituted styryl analogues. Researchers should generate head-to-head MIC panels against the fungal and mycobacterial strains described in the benchmark Molecules 2009 study to establish its differential potency and selectivity fingerprint [1].

Reference Compound for Photosynthetic Electron Transport (PET) Inhibition Assays

The styrylquinazolinone class has demonstrated PET inhibitory activity in spinach chloroplasts, with electronic substituent parameters correlating with potency. This derivative can be evaluated in PET inhibition assays to determine its IC50 value and compared with published analogues to define the quantitative contribution of the 2,4-dichloro N3-phenyl pharmacophore to chloroplast electron transport disruption [1].

Starting Material for Derivatization in Medicinal Chemistry Optimization Campaigns

The compound's intact quinazolinone core with a reactive styryl linker and multiple halogen substitution sites offers a tractable scaffold for further synthetic elaboration. Procurement for analog synthesis should be accompanied by rigorous analytical characterization (HPLC purity, NMR), as the molecule is already noted as a discontinued item by one supplier, necessitating careful sourcing and quality control [1].

Quote Request

Request a Quote for 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.